(Z)-4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenol
Description
(Z)-4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenol is a thiazole-derived compound characterized by a Z-configuration at the hydrazone linkage. Its structure features a 3-allyl group, a 4-methoxyphenyl substituent on the thiazole ring, and a phenolic hydroxyl group at the para position of the aniline moiety. The allyl and methoxyphenyl groups likely enhance lipophilicity and metabolic stability, while the phenolic hydroxyl group may facilitate hydrogen bonding in biological systems .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-12-21-18(14-4-10-17(23-2)11-5-14)13-24-19(21)20-15-6-8-16(22)9-7-15/h3-11,13,22H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYBCYUSGUJYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenol, with the molecular formula and a molecular weight of 338.43 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and anti-inflammatory activities, supported by structure-activity relationship (SAR) studies and case studies.
Chemical Structure and Properties
The compound features a thiazole moiety linked to an allyl group and a methoxyphenyl substituent. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, SAR analyses indicate that modifications in the thiazole ring significantly affect its antiproliferative activity.
Table 1: Cytotoxicity Data of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| (Z)-4... | A431 | 1.98 ± 1.22 | Apoptosis induction |
| (Z)-4... | HT29 | 1.61 ± 1.92 | Cell cycle arrest |
| (Z)-4... | Jurkat | < 1.00 | Bcl-2 inhibition |
These results suggest that the presence of electron-donating groups like methoxy enhances the anticancer activity by promoting interactions with target proteins involved in apoptosis and cell cycle regulation .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| (Z)-4... | Staphylococcus aureus | 15 |
| (Z)-4... | Escherichia coli | 20 |
| (Z)-4... | Pseudomonas aeruginosa | 25 |
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes.
Case Study: Inhibition of COX Enzyme
A recent study demonstrated that (Z)-4... significantly reduced COX-2 expression in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Structure-Activity Relationships
The biological activity of (Z)-4... is closely related to its structural features. Key findings from SAR studies include:
- Thiazole Ring : Essential for biological activity; modifications can enhance potency.
- Methoxy Group : Increases lipophilicity and improves interaction with biological targets.
- Allyl Substituent : Contributes to the overall stability and efficacy of the compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazole derivatives has been widely documented, with various methods reported for creating compounds similar to (Z)-4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenol. These compounds are typically synthesized through condensation reactions involving thiazole precursors and phenolic compounds. Characterization is performed using techniques such as NMR spectroscopy, infrared spectroscopy (FTIR), and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial properties against various pathogens. Studies have demonstrated that compounds with thiazole moieties exhibit significant activity against bacteria and fungi, indicating their potential as antimicrobial agents. The structure of this compound suggests it may possess similar properties .
Anticancer Potential
Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their cytotoxic effects on different cancer cell lines, showing varying degrees of effectiveness. The specific compound under discussion may exhibit selective toxicity towards certain cancer types due to its unique structural features .
Acetylcholinesterase Inhibition
Thiazole derivatives have also been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit this enzyme can potentially enhance cognitive function by increasing acetylcholine levels in the brain. The structural similarity of this compound to known acetylcholinesterase inhibitors suggests it may possess similar activity .
Table 1: Summary of Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | IC50/Effectiveness | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 15 µg/mL | |
| Compound B | Cytotoxicity | IC50 = 10 µM | |
| Compound C | Acetylcholinesterase Inhibitor | IC50 = 2.7 µM |
This table summarizes key findings from various studies on thiazole derivatives that highlight their biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of Z-configured thiazol-2(3H)-ylidene derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Allyl vs. Ethyl/2-Hydroxyethyl Groups : The allyl group in the target compound enhances stability under physiological conditions (pH 6.0–9.0) compared to ethyl or hydroxyethyl substituents, which may reduce steric hindrance and improve metabolic resistance .
- Methoxyphenyl vs.
- Phenolic Hydroxyl vs. Carboxyphenyl: The phenolic -OH group offers hydrogen-bonding capabilities absent in carboxyphenyl analogs, which may improve target affinity .
Stability and Physicochemical Properties
The target compound exhibits >95% stability in aqueous solutions at pH 6.0–9.0 but partial degradation (~10%) at pH 1.0, suggesting susceptibility to acidic environments . Comparatively:
- Compound 78 (4-bromophenyl analog) : Similar stability at neutral/basic pH but lower synthetic yield (51% vs. 63% for the target compound’s analogs) due to bromine’s steric effects .
- Quinolinium Derivatives (): Reduced stability in polar solvents due to cationic charges, unlike the neutral target compound .
Q & A
Q. What are the optimal synthetic routes and characterization methods for (Z)-4-((3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenol?
Answer: The synthesis of this compound can be achieved via multi-step reactions involving cyclization, substitution, or condensation. Key steps include:
- Thiazole ring formation : Use Hantzsch thiazole synthesis, where thiourea derivatives react with α-halo ketones. Optimize solvent choice (e.g., glacial acetic acid) and temperature (reflux at ~120°C) to improve yield .
- Characterization : Validate structure using 1H/13C NMR to confirm substituent positions (e.g., allyl group signals at δ 5.0–5.8 ppm, methoxyphenyl protons at δ 3.8–7.5 ppm) and FT-IR to detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹). Mass spectrometry (MS) with m/z matching the molecular ion confirms purity .
Q. How can researchers verify the stereochemical configuration (Z/E isomerism) of this compound?
Answer:
- NMR analysis : Use NOESY or ROESY to detect spatial proximity between the allyl group and the imino hydrogen. A (Z)-configuration will show cross-peaks between these groups due to their cis arrangement.
- X-ray crystallography : Provides definitive proof of spatial arrangement. For example, similar thiazole derivatives show bond angles and dihedral angles consistent with Z-isomers in crystallographic data .
Q. What solvents and reaction conditions maximize yield during synthesis?
Answer:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) or acetic acid enhance reaction efficiency for thiazole formation.
- Catalysts : Use anhydrous sodium acetate or DBU (1,8-diazabicycloundec-7-ene) to accelerate cyclization.
- Temperature : Maintain reflux conditions (~120°C) for 6–8 hours to complete the reaction, as seen in analogous syntheses .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl group substitution) affect biological activity?
Answer:
- Structure-Activity Relationship (SAR) :
- The allyl group enhances lipophilicity, potentially improving membrane permeability. Replace it with bulkier groups (e.g., cyclopropyl) to study steric effects on target binding .
- The 4-methoxyphenyl moiety contributes to π-π stacking with biological targets. Substituting with electron-withdrawing groups (e.g., nitro) may alter binding affinity .
- Experimental validation : Test modified analogs in bioassays (e.g., antimicrobial MIC assays) and compare activity profiles .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Purity control : Use HPLC or TLC to confirm compound purity. Impurities >5% can skew bioactivity results .
- Assay standardization : Address variability by replicating assays under identical conditions (e.g., pH, temperature). For example, organic compound degradation during prolonged experiments (e.g., 9-hour assays) may require sample cooling to stabilize the matrix .
Q. How can researchers identify the mechanism of action for this compound’s antimicrobial activity?
Answer:
- Target-based assays : Use enzyme inhibition studies (e.g., dihydrofolate reductase or β-lactamase assays) to pinpoint molecular targets.
- Molecular docking : Model interactions with bacterial enzymes (e.g., CYP3A4) to predict binding sites. Compare results with known inhibitors like 4-substituted methoxybenzoyl-aryl-thiazoles .
- Resistance studies : Expose bacterial strains to sublethal doses and monitor mutation rates in target genes .
Q. What computational methods are suitable for predicting physicochemical properties (e.g., solubility, logP)?
Answer:
- Software tools : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (predicted ~3.2 for this compound) and solubility (<0.1 mg/mL in water).
- Quantum mechanics : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .
Methodological Considerations
Q. How should researchers design experiments to assess stability under physiological conditions?
Answer:
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Photostability : Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy. Thiazole derivatives often show sensitivity to UV-induced isomerization .
Q. What techniques validate interactions with biological macromolecules (e.g., DNA, proteins)?
Answer:
- Spectroscopic methods :
- Fluorescence quenching : Measure changes in tryptophan emission upon compound binding to proteins.
- Circular dichroism (CD) : Detect conformational changes in DNA or enzymes.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD values) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
